Physical and chemical properties of 4-Bromo-3-chloro-5-methylbenzenethiol
Physical and chemical properties of 4-Bromo-3-chloro-5-methylbenzenethiol
The following technical guide details the physicochemical characterization, synthetic pathways, and application logic for 4-Bromo-3-chloro-5-methylbenzenethiol .
A Multifunctional Halogenated Scaffold for Medicinal Chemistry
Executive Summary
4-Bromo-3-chloro-5-methylbenzenethiol is a highly functionalized arene characterized by three distinct chemically active "handles" on a single benzene core: a nucleophilic thiol (-SH), an electrophilic aryl bromide (-Br), and a sterically modulating aryl chloride (-Cl).
In drug discovery, this compound serves as a critical "linchpin" intermediate . Its unique substitution pattern allows for orthogonal functionalization—enabling researchers to sequentially attach three different pharmacophores. This guide outlines the compound's properties, a validated synthesis protocol via the Leuckart thiophenol reaction, and its strategic application in Fragment-Based Drug Discovery (FBDD).
Structural Analysis & Physicochemical Profile
Nomenclature & Identifiers[1][2][3]
-
IUPAC Name: 4-Bromo-3-chloro-5-methylbenzenethiol
-
CAS Number: 1349718-59-7
-
Molecular Formula: C₇H₆BrClS
-
SMILES: Cc1cc(S)cc(Cl)c1Br (Canonical representation may vary based on numbering priority)
Physicochemical Properties
The following data aggregates experimental baselines with high-confidence predictive models (ACD/Labs, EPISuite) standard for this class of halogenated thiophenols.
| Property | Value / Range | Technical Context |
| Molecular Weight | 237.54 g/mol | Optimal for fragment-based design (<300 Da). |
| Physical State | Off-white solid or viscous oil | Low melting point expected due to disruption of crystal packing by the methyl/chloro steric clash. |
| Boiling Point | ~285°C (Predicted) | High boiling point necessitates vacuum distillation for purification. |
| pKa (Thiol) | 6.2 ± 0.5 | More acidic than benzenethiol (pKa ~6.6) due to the electron-withdrawing inductive effect of Cl/Br. |
| LogP | 3.8 – 4.1 | Highly lipophilic; requires polar aprotic solvents (DMF, DMSO) for biological assays. |
| H-Bond Donors | 1 (Thiol) | Capable of weak hydrogen bonding; primary interaction is covalent disulfide formation. |
Structural Logic Diagram
The diagram below illustrates the electronic environment of the molecule, highlighting the reactivity hierarchy of its substituents.
Figure 1: Functional group hierarchy. The thiol dominates nucleophilic interactions, while the bromide provides a site for selective cross-coupling, distinct from the less reactive chloride.
Synthetic Methodology: The Leuckart Thiophenol Route
Direct electrophilic sulfonation of the parent arene is prone to regioselectivity errors due to the directing conflict between the methyl (ortho/para) and halogen (ortho/para) groups.
Recommended Protocol: Conversion of 4-bromo-3-chloro-5-methylaniline to the thiol via the xanthate intermediate (Leuckart Reaction) . This method preserves the halogenation pattern and avoids harsh lithium-halogen exchange conditions.
Reagents & Materials
-
Precursor: 4-Bromo-3-chloro-5-methylaniline (Commercial or synthesized via nitro-reduction).
-
Diazotization: Sodium Nitrite (
), Hydrochloric Acid ( ). -
Sulfuration: Potassium Ethyl Xanthate (
). -
Hydrolysis: Potassium Hydroxide (
), Ethanol ( ).
Step-by-Step Protocol
Step 1: Diazotization
-
Dissolve 10 mmol of the aniline in 20 mL of 15% HCl. Cool the solution to 0–5°C in an ice bath.
-
Add a solution of
(1.1 eq) dropwise, maintaining temperature <5°C. -
Stir for 30 mins. Confirm diazonium formation (starch-iodide paper turns blue).
Step 2: Xanthate Formation
-
Prepare a solution of Potassium Ethyl Xanthate (1.5 eq) in water (10 mL) warmed to 40°C.
-
Slowly add the cold diazonium salt solution to the xanthate solution. Caution: Nitrogen gas evolution will be vigorous.
-
Stir at 50°C for 1 hour. The aryl xanthate intermediate will separate as an oil/solid. Extract with ethyl acetate.
Step 3: Hydrolysis to Thiol
-
Dissolve the crude xanthate in ethanol (20 mL).
-
Add KOH pellets (5 eq) and reflux the mixture for 4–6 hours under an inert atmosphere (
or ) to prevent disulfide oxidation. -
Cool, acidify with dilute
to pH 2. -
Extract with DCM, dry over
, and concentrate.
Step 4: Purification
-
Method: Flash Column Chromatography.
-
Phase: Silica Gel.
-
Eluent: Hexanes:Ethyl Acetate (95:5). Thiols are non-polar; the product will elute early.
-
Storage: Store under Argon at -20°C to prevent oxidation to the disulfide.
Synthesis Workflow Diagram
Figure 2: The Leuckart synthesis pathway ensures regiochemical integrity of the halogen substituents.
Applications in Drug Development[5][6]
Covalent Inhibitor Design
The thiol group is a potent nucleophile. In "Tethering" strategies (a fragment-based screening method), this compound can be used to probe cysteine residues on a target protein surface.
-
Mechanism: The thiol forms a disulfide bond with a cysteine on the protein.
-
Utility: If the fragment binds, the disulfide stabilizes the complex, detectable by Mass Spectrometry.
Orthogonal Cross-Coupling (The "Scaffold" Utility)
Researchers can exploit the reactivity difference between the Aryl-Bromide and Aryl-Chloride bonds:
-
First Coupling (Suzuki-Miyaura): The C-Br bond is weaker and reacts selectively with boronic acids using standard Pd(0) catalysts at mild temperatures (60°C).
-
Second Coupling (Buchwald-Hartwig): The C-Cl bond remains intact during the first step. It can be activated subsequently using specialized ligands (e.g., XPhos, RuPhos) and higher temperatures (>100°C).
Bioisostere Logic
-
Methyl Group: Provides a "magic methyl" effect, potentially boosting potency by filling a hydrophobic pocket or altering the conformation of the aromatic ring (the "ortho effect").
-
Chloro/Bromo: These halogens can serve as halogen-bond donors to backbone carbonyls in the target protein.
Safety & Handling (MSDS Highlights)
| Hazard Category | Classification | Handling Protocol |
| Olfactory | Stench | CRITICAL: Use only in a high-velocity fume hood. Treat all glassware with bleach (sodium hypochlorite) immediately after use to oxidize residual thiol and neutralize odor. |
| Acute Toxicity | Irritant / Toxic | Avoid skin contact. Thiols can penetrate skin. Wear nitrile gloves (double gloving recommended). |
| Reactivity | Oxidation Sensitive | Spontaneously oxidizes to the disulfide dimer in air. Store under inert gas (Argon/Nitrogen). |
References
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard reference for Leuckart thiophenol synthesis mechanisms).
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21877448 (Related Phenol Analog). Retrieved from [Link]
- Erlanson, D. A., et al. (2004). "Site-directed ligand discovery." Proceedings of the National Academy of Sciences, 101(30). (Foundational text on using thiol-tethers in drug discovery).
-
Oakwood Products. Safety Data Sheet (SDS) for Halogenated Benzenethiols. Retrieved from [Link] (General handling for Class 6.1 thiols).
